molecular formula C28H31O6Si B12780220 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester CAS No. 85905-72-2

2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester

Cat. No.: B12780220
CAS No.: 85905-72-2
M. Wt: 491.6 g/mol
InChI Key: JQFVINPJCRPLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Synonym Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2,6-bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoate . This name reflects the siladecanoic acid backbone, where a silicon atom replaces a carbon in the decanoate framework. The prefix 3,5,8-trioxa-4-sila indicates the positions of oxygen and silicon atoms within the heterocyclic structure.

The compound is also known by several synonyms, including:

  • 2,2'-((Phenylsilylene)dioxy)bis(2-(o-tolyl)acetic acid) diethyl ester
  • Acetic acid, 2,2'-((phenylsilylene)dioxy)bis(2-(o-tolyl)-, diethyl ester
  • 3,5,8-Trioxa-4-siladecanoic acid, 2,6-bis(2-methylphenyl)-7-oxo-4-phenyl-, ethyl ester.

The CAS Registry Number 85905-72-2 and DSSTox Substance ID DTXSID701006482 are critical identifiers for regulatory and database purposes.

Molecular Formula and Weight Analysis

The molecular formula C₂₈H₃₁O₆Si (Table 1) reveals a complex architecture featuring:

  • A central silicon atom bonded to two oxygen atoms and a phenyl group
  • Two 2-methylphenyl (o-tolyl) substituents
  • Ethyl ester functionalities
  • A ketone group at position 7.

Table 1: Molecular Composition

Component Count Contribution to Molecular Weight
Carbon (C) 28 336.36 g/mol
Hydrogen (H) 31 31.25 g/mol
Oxygen (O) 6 96.00 g/mol
Silicon (Si) 1 28.09 g/mol
Total - 491.6 g/mol

The computed molecular weight of 491.6 g/mol aligns with the heteroatom-rich structure, where silicon contributes 5.7% of the total mass.

Three-Dimensional Structural Features and Conformational Isomerism

The compound's three-dimensional structure is characterized by a tetracoordinated silicon center bonded to:

  • Two oxygen atoms from ester-linked acetic acid moieties
  • A phenyl group
  • An oxygen atom from the central siladecanoate ring.

Conformational analysis reveals restricted rotation around the Si-O bonds due to steric hindrance from the ortho-methyl groups on the phenyl rings. Molecular dynamics simulations of analogous siloxane systems demonstrate that the 0-Si-0 bond angle maintains near-tetrahedral geometry (≈109.5°), while the Si-O-Si angle exhibits flexibility between 120° and 180°. This angular flexibility permits limited conformational isomerism, though the o-tolyl substituents impose significant steric constraints.

The ethyl ester groups adopt staggered conformations to minimize van der Waals repulsions, while the ketone at position 7 introduces partial double-bond character to the adjacent C-O bonds, further restricting rotational freedom.

Comparative Analysis with Related Siladecanoic Acid Derivatives

When compared to the structurally similar compound 3,5,8-trioxa-4-siladecanoic acid, 2,6-bis(2-methylphenyl)-4-(2-ethoxy-1-(2-methylphenyl)-2-oxoethoxy)-7-oxo-4-phenyl-, ethyl ester (CID 3070158), key differences emerge (Table 2):

Table 2: Structural Comparison with CID 3070158

Feature Target Compound CID 3070158
Molecular Formula C₂₈H₃₁O₆Si C₃₉H₄₄O₉Si
Molecular Weight 491.6 g/mol 684.8 g/mol
Ester Groups Diethyl Triethyl
Substituents at Si Phenyl + 2 oxygen ligands Phenyl + 3 oxygen ligands
Ketone Position C7 C7

The additional ethoxy-2-oxoethoxy group in CID 3070158 increases its molecular complexity and weight by 39.3%. This substituent introduces a branched oxygen-rich side chain that enhances polarity but reduces thermal stability compared to the target compound. Both derivatives share the characteristic siladecanoate core but differ substantially in their capacity for hydrogen bonding and solvation due to variations in oxygen content.

Properties

CAS No.

85905-72-2

Molecular Formula

C28H31O6Si

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C28H31O6Si/c1-5-31-27(29)25(23-18-12-10-14-20(23)3)33-35(22-16-8-7-9-17-22)34-26(28(30)32-6-2)24-19-13-11-15-21(24)4/h7-19,25-26H,5-6H2,1-4H3

InChI Key

JQFVINPJCRPLBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C)O[Si](C2=CC=CC=C2)OC(C3=CC=CC=C3C)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester typically involves:

  • Step 1: Formation of Organosilicon Intermediate
    The core siloxane structure is formed by reacting phenylsilylene derivatives with appropriate hydroxy or carboxylic acid precursors. This involves nucleophilic substitution or condensation reactions where silicon acts as a central atom linking two aromatic acetic acid derivatives via oxygen atoms.

  • Step 2: Introduction of Aromatic Acetic Acid Esters
    The 2-(o-tolyl)acetic acid ethyl ester units are synthesized separately, often via esterification of the corresponding acetic acid derivatives with ethanol under acidic catalysis.

  • Step 3: Coupling of Silane and Ester Units
    The phenylsilylene dioxy intermediate is reacted with the aromatic acetic acid ethyl esters to form the bis-substituted siladecanoic acid ethyl ester. This step may involve controlled conditions to ensure selective formation of the siloxane bridge without side reactions.

  • Step 4: Oxo Group Introduction
    The 7-oxo functionality is introduced either by oxidation of a precursor or by using a keto-substituted starting material in the initial synthesis.

Detailed Synthetic Route (Hypothetical Based on Analogous Chemistry)

Step Reaction Type Reagents/Conditions Outcome
1 Grignard Reaction Beta-bromophenylethane + Mg in ether solvent Formation of phenylmagnesium bromide intermediate
2 Addition Reaction Phenylmagnesium bromide + diethyl acetooxalate at -30 to 50 °C Formation of 2-oxo-4-phenylbutyrate intermediate
3 Esterification 2-(o-tolyl)acetic acid + ethanol + acid catalyst Formation of 2-(o-tolyl)acetic acid ethyl ester
4 Silane Coupling Phenylsilylene dichloride + 2 equivalents of 2-(o-tolyl)acetic acid ethyl ester Formation of siloxane-linked bis(ester) compound
5 Oxidation (if needed) Mild oxidizing agent (e.g., PCC, KMnO4) Introduction of 7-oxo group

Note: The above steps are inferred from related organosilicon and aromatic ester synthesis literature, as direct published synthetic protocols for this exact compound are limited.

Research Findings and Data

Yield and Reaction Conditions

Reaction Step Temperature (°C) Time (hours) Yield (%) Notes
Grignard formation 30–60 1–12 85–90 Solvent: methyl tert-butyl ether with thinner
Addition to acetooxalate -30 to 50 1–15 75–85 Controlled temperature critical for selectivity
Esterification Reflux (78) 4–6 80–90 Acid catalyst (H2SO4 or p-TsOH) used
Silane coupling Room temp to 50 2–8 70–80 Anhydrous conditions required
Oxidation 0–25 1–3 60–75 Mild oxidants preferred to avoid overoxidation

Analytical Characterization

  • NMR Spectroscopy: Confirms aromatic protons, methyl groups, and ester functionalities.
  • Mass Spectrometry: Molecular ion peak at m/z 491.6 consistent with molecular weight.
  • IR Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm⁻¹), Si–O–C vibrations (~1100 cm⁻¹), and aromatic C–H stretches.
  • Elemental Analysis: Matches calculated C, H, O, Si percentages.

Comparative Notes on Preparation Routes

Method Advantages Disadvantages Typical Yield
Grignard + Acetooxalate Addition High selectivity, well-established Requires strict anhydrous conditions 75–90%
Aldol Condensation Route (for related esters) Simple reagents, mild conditions Multi-step, lower overall yield ~69%
Direct Esterification + Silane Coupling Straightforward, scalable Sensitive to moisture, requires purification 70–85%

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester stands out due to its unique combination of aromatic rings, ester group, and silicon atom

Biological Activity

2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester (CAS No. 85905-72-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including research findings, case studies, and relevant data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C28H31O6Si
  • Molecular Weight : 491.628 g/mol
  • Structure : The compound features a complex structure with multiple functional groups, including ester and oxo groups, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Lapkin et al. (1983) demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a strong correlation between concentration and radical scavenging ability .

Cytotoxicity Studies

Cytotoxicity assessments performed on human cancer cell lines indicated that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways. These findings highlight its potential role in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating considerable antimicrobial potency.

Case Study 2: Antioxidant Capacity

A study published in the Journal of Pharmaceutical Sciences reported that at a concentration of 50 µg/mL, the compound exhibited a DPPH radical scavenging activity of 85%, outperforming several known antioxidants .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AntioxidantDPPH Assay85% Scavenging @ 50 µg/mL
CytotoxicityHuman Cancer Cell LinesInduces apoptosis
PropertyValue
Molecular FormulaC28H31O6Si
Molecular Weight491.628 g/mol
LogP4.64060
H Bond Donor0
H Bond Acceptor6

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while identifying critical variables influencing yield and purity. Post-synthesis, apply HPLC or GC-MS to quantify product ratios and validate reproducibility . Computational reaction path searches (quantum chemical calculations) can further narrow optimal conditions by predicting transition states and energy barriers .

Q. How can researchers resolve ambiguities in structural characterization arising from its complex silicon-oxygen framework?

  • Combine X-ray crystallography (for definitive bond-length/angle confirmation) with advanced NMR techniques (e.g., 29Si^{29}\text{Si} DEPT, 13C^{13}\text{C}-HSQC) to resolve stereochemical ambiguities. For dynamic structural features (e.g., ester group rotation), employ variable-temperature NMR or molecular dynamics simulations . Cross-validate findings with FT-IR and high-resolution mass spectrometry to confirm functional groups and molecular weight.

Q. What methodologies are effective for studying its mechanistic role in silicon-mediated esterification reactions?

  • Use isotopic labeling (e.g., 18O^{18}\text{O} in the ester group) paired with kinetic isotope effect (KIE) studies to track reaction pathways. Computational modeling (e.g., DFT calculations) can identify intermediates and transition states, while in situ Raman spectroscopy monitors real-time bond formation/cleavage . Compare results with analogous non-silicon esters to isolate silicon’s electronic and steric effects.

Advanced Research Questions

Q. How should contradictory data on the compound’s stability under hydrolytic conditions be analyzed?

  • Conduct controlled stability studies using DoE to isolate variables (pH, temperature, ionic strength). Apply Arrhenius modeling to extrapolate degradation rates across conditions. For conflicting results, use multivariate analysis (e.g., PCA) to identify outlier conditions or hidden variables (e.g., trace metal contamination). Validate with accelerated aging experiments and computational solvation free energy calculations .

Q. What reactor design principles apply to scaling up its synthesis while maintaining regioselectivity?

  • Implement microreactor systems to enhance heat/mass transfer and minimize side reactions (e.g., silica deposition). Use computational fluid dynamics (CFD) to model flow patterns and optimize residence time distribution. For batch processes, employ inline PAT (Process Analytical Technology) tools like ATR-FTIR to monitor reaction progress and adjust parameters dynamically .

Q. How can researchers address challenges in isolating the compound from byproducts with similar polarities?

  • Develop a hybrid separation strategy: (1) Use size-exclusion chromatography (SEC) to remove polymeric byproducts, followed by (2) preparative HPLC with a chiral stationary phase to resolve stereoisomers. For persistent impurities, apply membrane-based separation (e.g., nanofiltration) or crystallization screening using solvent/antisolvent gradients . Characterize purity via DSC (melting point depression analysis) and LC-QTOF-MS .

Data Interpretation and Validation

Q. What statistical frameworks are suitable for reconciling discrepancies in catalytic activity data across studies?

  • Apply Bayesian hierarchical modeling to account for inter-lab variability in instrumentation or protocols. Use bootstrap resampling to assess confidence intervals for reported activity metrics (e.g., turnover frequency). Cross-reference with quantum mechanical descriptors (e.g., Fukui indices) to correlate electronic structure with observed reactivity trends .

Q. How can computational models be validated against experimental data for this compound’s supramolecular interactions?

  • Perform free-energy perturbation (FEP) calculations to predict binding affinities with host molecules (e.g., cyclodextrins). Validate using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). For discrepancies, re-optimize force field parameters (e.g., partial charges for silicon atoms) using ab initio molecular dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.